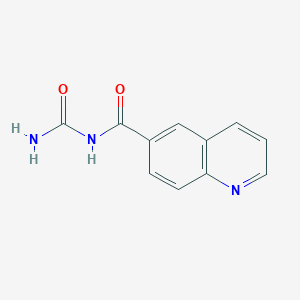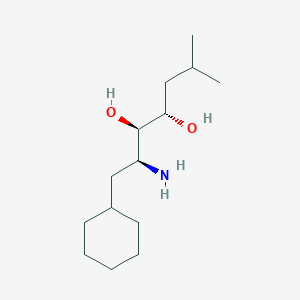
Cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE is a small organic molecule with the chemical formula C14H29NO2. It belongs to the class of 1,3-aminoalcohols, which are compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE’s applications span multiple scientific fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might investigate its interactions with biological macromolecules.
Medicine: Its potential therapeutic properties warrant exploration.
Industry: It could find use in the synthesis of pharmaceuticals or other valuable compounds.
Mechanism of Action
The exact mechanism by which CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE exerts its effects remains unknown. Further research is needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE’s uniqueness lies in its structure and functional groups. Researchers may compare it with related molecules to uncover its distinct properties.
Properties
Molecular Formula |
C14H29NO2 |
|---|---|
Molecular Weight |
243.39 g/mol |
IUPAC Name |
(2S,3R,4S)-2-amino-1-cyclohexyl-6-methylheptane-3,4-diol |
InChI |
InChI=1S/C14H29NO2/c1-10(2)8-13(16)14(17)12(15)9-11-6-4-3-5-7-11/h10-14,16-17H,3-9,15H2,1-2H3/t12-,13-,14+/m0/s1 |
InChI Key |
KGYZGGUJJIVOQX-MELADBBJSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)N)O)O |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)N)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
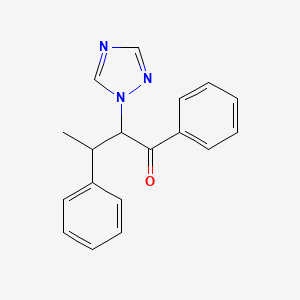
![4-[(2-Hydroxyethyl)thio]-2-methyl-2-butanol](/img/structure/B8555081.png)
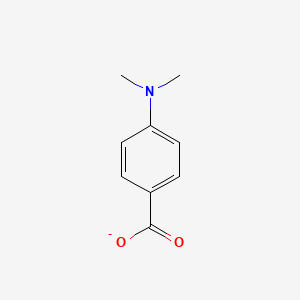
![N-{2-Nitro-4-[(prop-2-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B8555089.png)
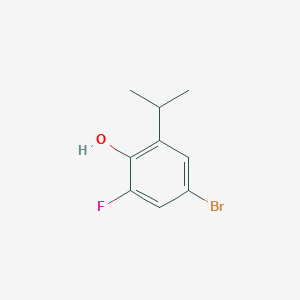
![N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide](/img/structure/B8555099.png)
![[2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester](/img/structure/B8555106.png)
![Carbamic acid,[2-amino-4-chloro-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8555107.png)
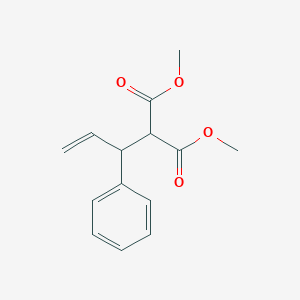
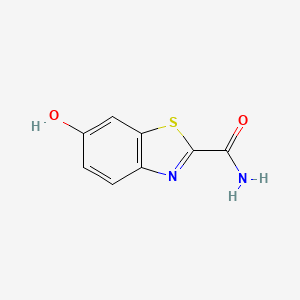

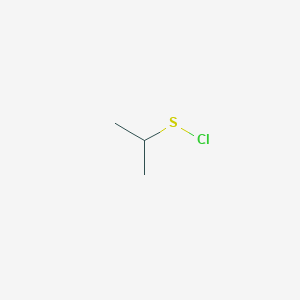
![2-[4-Bromo-3-(bromomethyl)phenyl]-pyrimidine](/img/structure/B8555173.png)
